molecular formula C8H6Br2N2 B15063220 2,8-Dibromo-6-methylimidazo[1,2-a]pyridine

2,8-Dibromo-6-methylimidazo[1,2-a]pyridine

Cat. No.: B15063220
M. Wt: 289.95 g/mol
InChI Key: KVBCFPYFXOMDSV-UHFFFAOYSA-N
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Description

2,8-Dibromo-6-methylimidazo[1,2-a]pyridine is a heterocyclic compound that belongs to the imidazo[1,2-a]pyridine family. This class of compounds is known for its diverse applications in medicinal chemistry and material science due to its unique structural properties. The presence of bromine atoms at positions 2 and 8, along with a methyl group at position 6, makes this compound particularly interesting for various chemical reactions and applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,8-Dibromo-6-methylimidazo[1,2-a]pyridine typically involves the bromination of 6-methylimidazo[1,2-a]pyridine. One common method is the use of N-bromosuccinimide (NBS) as a brominating agent in the presence of a suitable solvent like dichloromethane. The reaction is usually carried out at room temperature, and the product is purified through recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems for the addition of reagents and control of reaction conditions can enhance the efficiency and scalability of the process.

Chemical Reactions Analysis

Types of Reactions

2,8-Dibromo-6-methylimidazo[1,2-a]pyridine undergoes various types of chemical reactions, including:

    Substitution Reactions: The bromine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation Reactions: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction Reactions: Reduction of the bromine atoms can lead to the formation of different derivatives.

Common Reagents and Conditions

    Substitution: Reagents like sodium methoxide or potassium tert-butoxide in polar aprotic solvents are commonly used.

    Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can be employed.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride are typically used.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various alkyl or aryl derivatives, while oxidation and reduction reactions can lead to the formation of hydroxylated or dehalogenated products, respectively.

Mechanism of Action

The mechanism of action of 2,8-Dibromo-6-methylimidazo[1,2-a]pyridine involves its interaction with specific molecular targets. For instance, in medicinal chemistry, it may inhibit the activity of certain enzymes or bind to specific receptors, thereby modulating biological pathways. The exact molecular targets and pathways can vary depending on the specific application and the modifications made to the compound .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

2,8-Dibromo-6-methylimidazo[1,2-a]pyridine is unique due to the specific positioning of its bromine atoms and methyl group, which can influence its reactivity and interaction with other molecules. This uniqueness makes it a valuable compound for various chemical and biological applications .

Properties

Molecular Formula

C8H6Br2N2

Molecular Weight

289.95 g/mol

IUPAC Name

2,8-dibromo-6-methylimidazo[1,2-a]pyridine

InChI

InChI=1S/C8H6Br2N2/c1-5-2-6(9)8-11-7(10)4-12(8)3-5/h2-4H,1H3

InChI Key

KVBCFPYFXOMDSV-UHFFFAOYSA-N

Canonical SMILES

CC1=CN2C=C(N=C2C(=C1)Br)Br

Origin of Product

United States

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